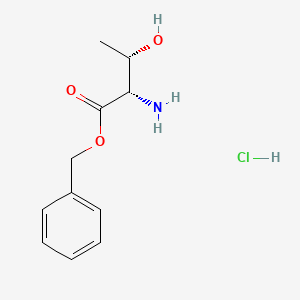

benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride

Descripción general

Descripción

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride, also known as BHBA, is a synthetic amino acid derivative with a wide range of applications in both scientific research and industrial processes. BHBA is a chiral compound, meaning it exists as two non-superimposable mirror images, and is used as a chiral starting material for the synthesis of other compounds. It is also used as a precursor for the synthesis of amino acids and peptides, as well as other compounds with a variety of applications.

Aplicaciones Científicas De Investigación

Electrochemical Synthesis of Amides

Electrochemical Anion Pool Synthesis: is a green chemistry approach that involves the electrochemical generation of strong nucleophiles from amine substrates . Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride can be utilized in this process to react with acid anhydrides, forming amides. This method is particularly advantageous for its atom economy and the ability to perform reactions at room temperature, avoiding the use of rare transition metals and added bases.

Pharmacological Applications

The benzyl-piperidine group, which can be derived from benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride, is crucial for the inhibition of cholinesterase receptors . This group provides strong binding to the catalytic site of the AChE enzyme, which is essential for the development of drugs targeting neurological disorders such as Alzheimer’s disease.

Structural Modification of Natural Products

Amino acids, including derivatives of benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride, are used to modify the structure of natural products . This modification aims to improve solubility, increase activity, and minimize adverse effects. For instance, the introduction of amino acid derivatives can lead to the creation of more potent anticancer agents.

Synthesis of Biologically Active Piperidines

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride can serve as a substrate for the synthesis of biologically active piperidines . These compounds are significant in the pharmaceutical industry, with applications ranging from drug construction to the synthesis of alkaloids.

Asymmetric Synthesis of Chiral Compounds

The compound can be employed in the asymmetric synthesis of chiral quaternary carbon centers . This is a critical aspect of organic chemistry, as the creation of chiral centers is fundamental to the production of various pharmaceuticals.

Development of Innovative Synthetic Organic Chemistry

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride can be used in the development of new reactions and methodologies in synthetic organic chemistry . This includes the creation of acetal-type reactive salt chemical species, which are pivotal in the synthesis of complex organic molecules.

Drug Synthesis and Structural Modification

The structural features of benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride make it a valuable component in drug synthesis and structural modification . Its incorporation into drug molecules can lead to enhanced pharmacological activities and therapeutic profiles.

Green Chemistry Applications

Lastly, the compound’s role in green chemistry cannot be overstated. Its use in electrochemical synthesis methods aligns with the principles of green chemistry, promoting sustainability and environmental friendliness in chemical processes .

Propiedades

IUPAC Name |

benzyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

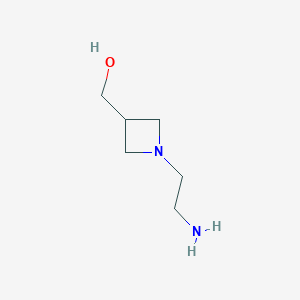

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)

![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)

![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)